

# Aszonapyrone A: A Comprehensive Spectroscopic Guide

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## Compound of Interest

Compound Name: Aszonapyrone A

Cat. No.: B3025982

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This technical guide provides a detailed overview of the spectroscopic data for **Aszonapyrone A**, a diterpene lactone first isolated from *Aspergillus zonatus*. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development by presenting its key spectroscopic characteristics in a clear and accessible format.

## Core Spectroscopic Data

The structural elucidation of **Aszonapyrone A** has been accomplished primarily through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry analyses.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for Aszonapyrone A

The proton NMR spectrum of **Aszonapyrone A** reveals a complex pattern of signals characteristic of its intricate polycyclic structure. The data presented here is based on analysis in Pyridine- $d_5$  at 400 MHz.

Position	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
5'	6.09	s	-
Methylene	5.57	s	-
Methylene	5.02	s	-
Methylene	3.18	dd	12, 13
Methylene	3.12	d	12
Allylic	2.88	d	13
Allylic	2.39	m	-
Acetoxy	2.08	s	-
Allylic	2.05	m	-
6'-CH <sub>3</sub>	1.93	s	-
5	1.62	dd	4, 12
Methylene	1.51	m	-
-	1.10	dd	2, 12

Data sourced from Kimura et al., 1982.[\[1\]](#)

## Table 2: <sup>13</sup>C NMR Spectroscopic Data for Aszonapyrone A

The <sup>13</sup>C NMR spectrum of **Aszonapyrone A** shows 28 distinct carbon signals, consistent with its molecular formula. The chemical shifts provide insight into the electronic environment of each carbon atom within the molecule.

Position	Chemical Shift ( $\delta$ ) ppm	Carbon Type
Acetoxy C=O	170.4	s
2'	165.9	s
4'	165.8	s
6'	159.4	s
Terpene Moiety	149.7	s
Terpene Moiety	107.0	t
3'	103.2	s
5'	100.8	d
Terpene Moiety	60.0	-
Terpene Moiety	55.4	-
Terpene Moiety	40.6	t
Terpene Moiety	40.6	-
Terpene Moiety	38.4	-
Methyl	28.0	-
Terpene Moiety	24.2	-
Acetoxy CH <sub>3</sub>	21.0	q
Terpene Moiety	20.0	-
Methyl	19.3	-
-	19.1	t
Methyl	16.7	-
Methyl	16.5	-
Methyl	15.5	-

Data sourced from Kimura et al., 1982.[\[1\]](#)

## Table 3: Mass Spectrometry Data for Aszonapyrone A

High-resolution mass spectrometry is a critical tool for determining the elemental composition and molecular weight of natural products.

Ion	m/z	Method
[M] <sup>+</sup>	456	EI-MS

Data sourced from Kimura et al., 1982.[\[1\]](#)

## Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structure elucidation. The following sections detail the general methodologies employed for the analysis of **Aszonapyrone A**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** **Aszonapyrone A** is typically dissolved in a deuterated solvent, such as Pyridine-d<sub>5</sub>, for <sup>1</sup>H NMR analysis. The concentration of the sample is adjusted to obtain an optimal signal-to-noise ratio.
- **Instrumentation:** <sup>1</sup>H NMR spectra have been recorded on a 400 MHz spectrometer. <sup>13</sup>C NMR spectra have also been acquired, though the specific instrument parameters from the original elucidation are not fully detailed.
- **Data Acquisition:** Standard pulse sequences are utilized for acquiring one-dimensional <sup>1</sup>H and <sup>13</sup>C NMR spectra. For more complex structural assignments, a suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed in modern analyses to establish proton-proton and proton-carbon connectivities.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts to the residual solvent peak.

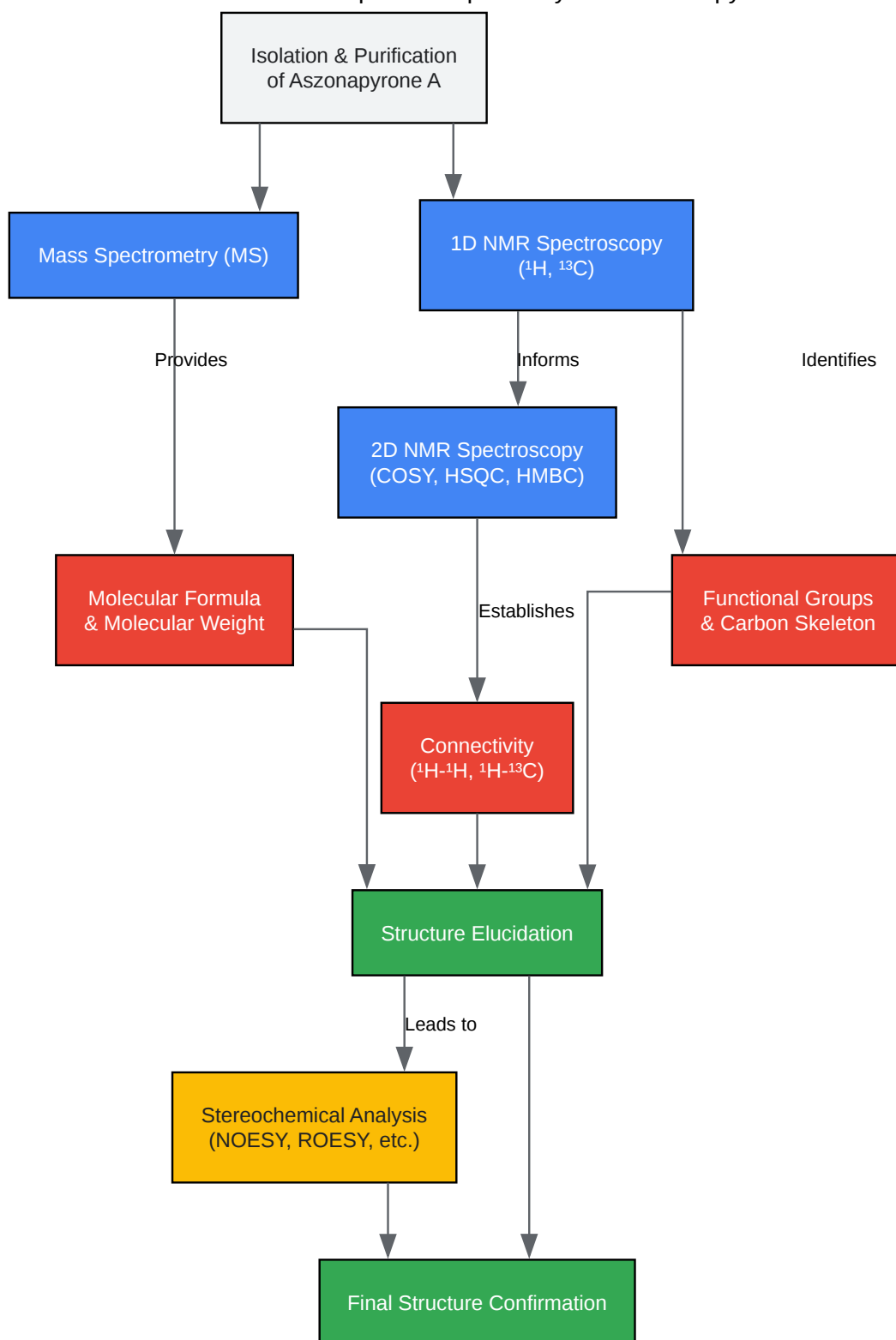
## Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically after purification, via a suitable ionization method.
- **Ionization Method:** Electron Ionization (EI) has been used for the analysis of **Aszonapyrone A**, which provides information about the molecular ion and fragmentation patterns.<sup>[1]</sup> In contemporary analyses, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for natural products to minimize fragmentation and clearly observe the molecular ion.
- **Mass Analyzer:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.
- **Data Analysis:** The resulting mass spectrum provides the molecular weight of the compound and, in the case of high-resolution mass spectrometry (HRMS), its elemental composition can be determined with high accuracy.

## Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for a natural product like **Aszonapyrone A** is crucial for systematic structure elucidation. The following diagram, generated using the DOT language, illustrates this general workflow.

## General Workflow for Spectroscopic Analysis of Aszonapyrone A

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*A generalized workflow for the spectroscopic analysis and structure elucidation of a natural product.*

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## References

- 1. researchgate.net [researchgate.net]
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